6-Ethanesulfonamidopyridine-3-carboxylic acid

Descripción general

Descripción

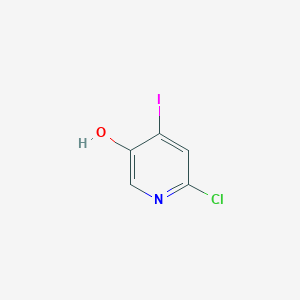

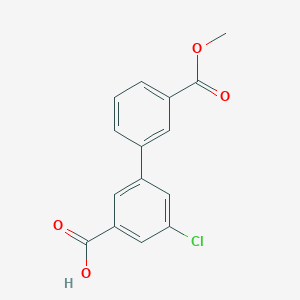

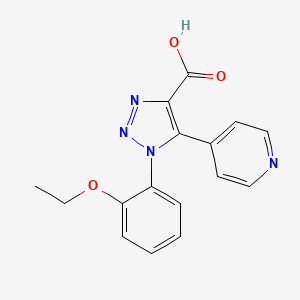

6-Ethanesulfonamidopyridine-3-carboxylic acid (CAS Number: 1247722-43-5) is an organic compound with a molecular weight of 230.24 . It is also known by its IUPAC name, 6-[(ethylsulfonyl)amino]nicotinic acid . This compound is typically stored at room temperature and is available in powder form .

Physical and Chemical Properties The InChI code for this compound is 1S/C8H10N2O4S/c1-2-15(13,14)10-7-4-3-6(5-9-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) .

Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

- A study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, emphasizing the potential of utilizing CO2 for synthesizing valuable pyridine derivatives under mild conditions. This process avoided the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly approach to chemical synthesis (Feng et al., 2010).

Lanthanide-Organic Frameworks

- Lanthanide-organic coordination polymeric networks were synthesized using 6-Hydroxypyridine-3-carboxylic acid and oxalic acid under hydrothermal conditions. These frameworks showcased unique topologies and weak coupling interactions between lanthanide ions, illustrating their potential in material science for constructing novel architectures with specific magnetic properties (Liu et al., 2009).

Copper(I) Complexes for Dye-Sensitized Solar Cells

- The synthesis and characterization of copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands bearing carboxylic acid substituents were described. These complexes are candidates for incorporation into copper-based dye-sensitized solar cells (DSCs), highlighting the role of pyridine derivatives in the development of renewable energy technologies (Constable et al., 2009).

Recognition of Carboxylic Acids

- A study on structurally simple, modular amino alcohols for the recognition of carboxylic acids was reported. This research contributes to the development of new chiral solvating agents, showcasing the application of pyridine derivatives in analytical chemistry to enhance the discrimination between the enantiomers of a series of carboxylic acids (Cuevas et al., 2005).

Extraction of Pyridine-3-carboxylic Acid

- The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents was explored, providing insights into the equilibrium studies crucial for the production process in food, pharmaceutical, and biochemical industries. This research highlights the importance of pyridine derivatives in industrial applications, offering a pathway to enhance the efficiency of production processes through reactive extraction (Kumar & Babu, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

6-(ethylsulfonylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-15(13,14)10-7-4-3-6(5-9-7)8(11)12/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXHUKUEJCGUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)

![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)

![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)